Imipramine hydrochloride
Overview
Description
Imipramine hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and enuresis (bed-wetting) in children . It was the first tricyclic antidepressant to be introduced into clinical practice in the late 1950s . The compound works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their effects in the brain .
Mechanism of Action
Target of Action
Imipramine hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the levels of serotonin and norepinephrine in the brain . Additionally, it also acts on other receptors such as histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Mode of Action
This compound works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission. It also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Biochemical Pathways
The inhibition of serotonin and norepinephrine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This modulation of neurotransmission produces a complex range of changes in brain structure and function, along with an improvement in depressive symptoms .
Pharmacokinetics
The primary site of absorption of this compound is the small intestine, as the basic amine groups are ionized in the acidic environment of the stomach, preventing movement across tissues . Its bioavailability ranges from 29-77% due to high inter-individual variability .
Result of Action
In depressed individuals, it exerts a positive effect on mood . It is also used to reduce childhood enuresis and may be used off-label to manage panic disorders, attention-deficit/hyperactivity disorder (ADHD), and post-traumatic stress disorder (PTSD) .
Biochemical Analysis
Biochemical Properties
Imipramine hydrochloride exerts its effects by interacting with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . Tertiary amine TCAs, such as this compound, are more potent inhibitors of serotonin reuptake than secondary amine TCAs . It also blocks histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Cellular Effects
In non-depressed individuals, this compound does not affect mood or arousal, but may cause sedation . In depressed individuals, it exerts a positive effect on mood . It also modulates neurotransmission, leading to a complex range of changes in brain structure and function along with an improvement in depressive symptoms .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing their neurotransmission . It also blocks certain serotonin, adrenergic, histamine, and cholinergic receptors .
Temporal Effects in Laboratory Settings
This compound is gradually degraded on exposure to a humid atmosphere, with the decomposition being faster at higher temperatures .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, adverse effects such as muscle fasciculations, tachycardia, hyperresponsiveness to sound, and hemolysis were detected in most horses when serum imipramine concentrations were high .
Metabolic Pathways
This compound is nearly exclusively metabolized by the liver . It is converted to desipramine by CYP1A2, CYP3A4, CYP2C19. Both imipramine and desipramine are hydroxylated by CYP2D6 .
Transport and Distribution
This compound is 60-96% bound to plasma proteins in circulation . It is known to bind albumin, α1-acid glycoprotein, and lipoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imipramine hydrochloride is synthesized through a multi-step process. The final step involves the conversion of imipramine to its hydrochloride salt by treating it with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of cost-effective reagents and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Imipramine hydrochloride undergoes various chemical reactions, including:
Oxidation: Imipramine can be oxidized to form imipramine-N-oxide.
Reduction: Reduction reactions can convert imipramine to its secondary amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of imipramine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Imipramine-N-oxide.
Reduction: Secondary amine derivatives.
Substitution: Various substituted imipramine derivatives.
Scientific Research Applications
Imipramine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and chronic pain.
Industry: Utilized in the development of new antidepressant drugs and formulations.
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms but more sedative effects.
Nortriptyline: A secondary amine tricyclic antidepressant with fewer side effects.
Clomipramine: Known for its potent serotonin reuptake inhibition.
Uniqueness: Imipramine hydrochloride is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, making it effective for a broad range of depressive symptoms . It also has a relatively lower sedative effect compared to other tricyclic antidepressants like amitriptyline .
Properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIYZZBJDEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50-49-7 (Parent) | |
Record name | Imipramine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040738 | |
Record name | Imipramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855555 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113-52-0 | |
Record name | Imipramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imipramine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine hydrochloride | |
Source | DTP/NCI | |
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Record name | Imipramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114900 | |
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Record name | 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Imipramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imipramine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IMIPRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE5Q1J60U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mechanism of action of imipramine hydrochloride?
A1: this compound primarily acts by inhibiting the reuptake of norepinephrine and serotonin in the brain. [, , ] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their effects.
Q2: Does this compound affect the mental status of healthy individuals or those with neurotic conditions?
A3: Studies indicate that this compound does not produce major changes in the mental status of healthy individuals or those diagnosed with neurotic conditions [, ]. Its effects appear to be more pronounced in individuals experiencing depressive states or psychosis.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H24N2·HCl, and its molecular weight is 316.87 g/mol. []
Q4: Are there spectroscopic techniques used to characterize this compound?
A5: Yes, researchers have employed various spectroscopic techniques to characterize this compound. Ultraviolet-visible (UV-Vis) spectroscopy has been used to study the formation and stability constant of its inclusion complex with β-cyclodextrin []. Infrared (IR) spectroscopy, particularly diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), has been employed for the identification and differentiation of this compound from other antidepressants [].
Q5: How does the presence of inorganic salts and ureas affect the aggregation behavior of this compound in solutions?
A7: Studies using conductometric techniques reveal that the critical micelle concentration (CMC) of this compound is influenced by the presence of inorganic salts and ureas []. The addition of inorganic salts generally decreases the CMC, with the extent of the effect depending on the nature and size of the added ion []. Urea and thiourea at low concentrations exhibit a similar CMC-decreasing effect, but at higher concentrations, they cause an increase in the CMC [].
Q6: How is this compound metabolized in the body?
A8: this compound undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its major active metabolite, desipramine [, , , , ]. Both imipramine and desipramine are further metabolized by hydroxylation and conjugation reactions.
Q7: Does the co-administration of this compound with other drugs, such as diazepam, lead to any significant interactions?
A10: Yes, co-administration of this compound with other drugs can lead to significant pharmacokinetic interactions. For example, concomitant administration of diazepam and this compound was found to increase desipramine concentrations in rat plasma while decreasing the concentrations of 2-hydroxyimipramine and 2-hydroxydesipramine []. Similarly, co-administration with oxazepam decreased the plasma concentrations of imipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine []. These changes in drug metabolism can have implications for the therapeutic effects and potential side effects of these drug combinations. [, , ]
Q8: What analytical methods are commonly used to determine the concentration of this compound in pharmaceutical formulations?
A11: Various analytical methods have been developed and validated for the accurate and precise determination of this compound in pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with UV detection [, ]. Other methods include gas chromatography (GC) [] and spectrophotometry [, ].
Q9: How is the quality of this compound ensured during manufacturing?
A12: Quality control measures are crucial to ensure the consistency, safety, and efficacy of this compound throughout its development, manufacturing, and distribution [, ]. These measures typically involve rigorous testing at various stages, including raw material analysis, in-process controls, and finished product testing.
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